molecular formula C15H13ClN2O2S B8397464 4-Chloro-6-methoxy-7-(2-methylthiazol-4-ylmethoxy)quinoline

4-Chloro-6-methoxy-7-(2-methylthiazol-4-ylmethoxy)quinoline

Cat. No.: B8397464
M. Wt: 320.8 g/mol
InChI Key: VDNYNUHUYWFVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-7-(2-methylthiazol-4-ylmethoxy)quinoline is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

4-[(4-chloro-6-methoxyquinolin-7-yl)oxymethyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C15H13ClN2O2S/c1-9-18-10(8-21-9)7-20-15-6-13-11(5-14(15)19-2)12(16)3-4-17-13/h3-6,8H,7H2,1-2H3

InChI Key

VDNYNUHUYWFVON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=CC3=NC=CC(=C3C=C2OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloromethyl-2-methylthiazole hydrochloride (226 mg, 1.23 mmol) was added to a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline (216 mg, 1 mmol), (prepared as described for the starting material in Example 3), and potassium carbonate (483 mg, 3.5 mmol) in DMF (10 ml). The mixture was stirred for 2.5 hours at 70° C. The volatiles were removed by evaporation and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (MgSO4), the insoluble materials were removed by filtration and the volatiles were removed by evaporation. The residue was triturated with ether, collected by filtration, washed with ether and dried under vacuum to give 4-chloro-6-methoxy-7-(2-methylthiazol-4-ylmethoxy)quinoline (352 mg, 55%).
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
483 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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